9-Bromo-5-(2-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
4-(9-BR-5-(2-CL-PH)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZIN-2-YL)PH ME ETHER is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromine (BR) and chlorine (CL) substituted phenyl (PH) group, a dihydropyrazolo benzoxazin core, and a methoxy (ME) ether group.
Preparation Methods
The synthesis of 4-(9-BR-5-(2-CL-PH)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZIN-2-YL)PH ME ETHER typically involves multiple steps, including the formation of the dihydropyrazolo benzoxazin core and subsequent substitution reactions to introduce the bromine and chlorine groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The bromine and chlorine atoms can be substituted with other groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(9-BR-5-(2-CL-PH)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZIN-2-YL)PH ME ETHER has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The bromine and chlorine substitutions, along with the dihydropyrazolo benzoxazin core, allow it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Compared to other similar compounds, 4-(9-BR-5-(2-CL-PH)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZIN-2-YL)PH ME ETHER stands out due to its unique combination of functional groups and structural features. Similar compounds include other dihydropyrazolo benzoxazin derivatives with different substitutions, which may have varying properties and applications. The presence of both bromine and chlorine atoms in this compound provides distinct reactivity and binding characteristics.
Properties
Molecular Formula |
C23H18BrClN2O2 |
---|---|
Molecular Weight |
469.8 g/mol |
IUPAC Name |
9-bromo-5-(2-chlorophenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H18BrClN2O2/c1-28-16-9-6-14(7-10-16)20-13-21-18-12-15(24)8-11-22(18)29-23(27(21)26-20)17-4-2-3-5-19(17)25/h2-12,21,23H,13H2,1H3 |
InChI Key |
TZIHXXJSSDTWTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC=CC=C5Cl |
Origin of Product |
United States |
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